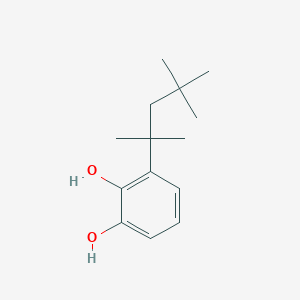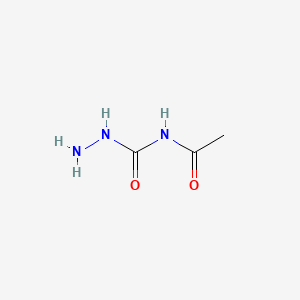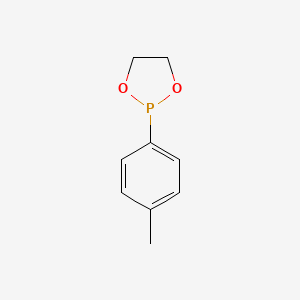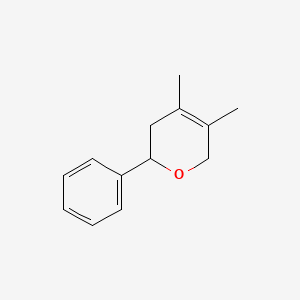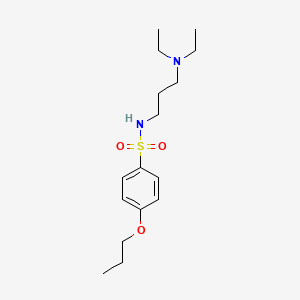
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-diethylaminopropyl)-p-propoxyamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment or inhibition of tumor growth in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-(3-diethylaminopropyl)-p-isopropoxy-
- N-(3-Diethylaminopropyl)-formamide
- N-(3-Diethylaminopropyl)-N’-phenylbenzamidine
Uniqueness
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its p-propoxy group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
32410-96-1 |
|---|---|
Molecular Formula |
C16H28N2O3S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O3S/c1-4-14-21-15-8-10-16(11-9-15)22(19,20)17-12-7-13-18(5-2)6-3/h8-11,17H,4-7,12-14H2,1-3H3 |
InChI Key |
TYPVFWXTSAJAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
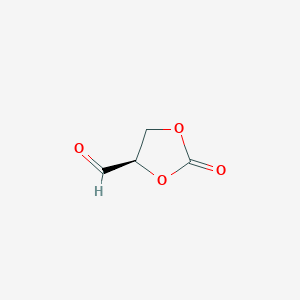


![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
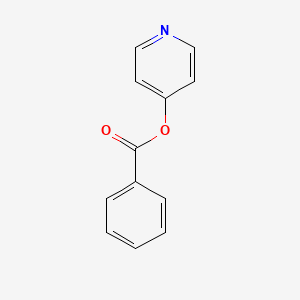
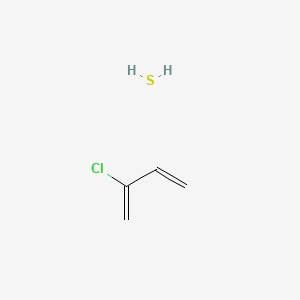
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
